molecular formula C20H20O7 B2463411 Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- CAS No. 1706455-15-3

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]-

Cat. No.: B2463411
CAS No.: 1706455-15-3
M. Wt: 372.373
InChI Key: LOMVQNPMQBJVDQ-UHFFFAOYSA-N
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Description

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- is a complex organic compound that features a benzodioxin ring fused with an oxirane ring and a methanone group

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[3-(3,4,5-trimethoxyphenyl)oxiran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-15-9-12(10-16(23-2)19(15)24-3)18-20(27-18)17(21)11-4-5-13-14(8-11)26-7-6-25-13/h4-5,8-10,18,20H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMVQNPMQBJVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(O2)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- typically involves multiple steps. One common method starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide and lithium hydride to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

C19H21O6\text{C}_{19}\text{H}_{21}\text{O}_{6}

This formula indicates the presence of multiple functional groups that may contribute to its reactivity and biological activity.

Recent studies have highlighted the potential of Methanone derivatives in various biological applications:

  • Anticancer Activity : Compounds related to Methanone have shown cytotoxic effects against human cancer cells. For instance, derivatives have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis .
  • Antimicrobial Properties : The compound exhibits significant antibacterial activity against both standard and clinical strains of bacteria. This suggests its potential use in developing new antimicrobial agents .

Pharmacological Potential

Methanone has been investigated for its pharmacological properties:

  • GABA Receptor Modulation : Some studies suggest that Methanone analogs may interact with GABA receptors, which are crucial for neurotransmission. This interaction could lead to therapeutic implications for conditions such as anxiety and epilepsy .
  • Inflammation Modulation : The compound has also been evaluated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated various Methanone derivatives for their cytotoxic effects on breast cancer cell lines. Results indicated that certain modifications to the trimethoxyphenyl group enhanced anticancer activity significantly compared to the parent compound .

Case Study 2: Antimicrobial Evaluation

In another study, Methanone derivatives were screened against a panel of bacterial strains. The results demonstrated potent activity against resistant strains of Staphylococcus aureus, indicating a promising lead for antibiotic development .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeEffectivenessReference
AnticancerDerivative AIC50 = 15 µM
AntibacterialDerivative BInhibition Zone = 20 mm
GABA ModulationDerivative CIncreased Binding Affinity
Anti-inflammatoryDerivative DReduced Cytokine Levels

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1Formation of BenzodioxinBenzene derivative + Dioxane
Step 2EpoxidationPeracetic acid
Step 3PurificationColumn chromatography

Mechanism of Action

The mechanism of action of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- is unique due to the presence of both the benzodioxin and oxirane rings, along with the methanone group

Biological Activity

Methanone, specifically the compound (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- , is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C19H19NO4
  • Molecular Weight : 329.36 g/mol
  • CAS Number : Not specifically listed but closely related compounds exist under various CAS numbers.

The compound features a benzodioxin moiety, which is known for its diverse biological activities. The presence of methoxy groups and an oxirane ring further enhances its potential reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to (2,3-dihydro-1,4-benzodioxin-6-yl)[3-(3,4,5-trimethoxyphenyl)-2-oxiranyl]- exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to act as an inhibitor of casein kinase 1 (CK1), an enzyme implicated in various cancer pathways. Inhibition of CK1 can lead to altered cell signaling and reduced proliferation in cancer cells .
  • Case Studies :
    • A study demonstrated that a related compound showed IC50 values in the low micromolar range against colon cancer cell lines (HT29), indicating potent anticancer activity .
    • Another research highlighted that compounds targeting CK1 can effectively induce apoptosis in hematological cancers such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .

Neuroprotective Effects

In addition to anticancer activity, there is emerging evidence supporting the neuroprotective effects of benzodioxin derivatives:

  • Mechanism : These compounds may exert neuroprotective effects by modulating oxidative stress and inflammation pathways in neuronal cells.
  • Research Findings : Animal models treated with similar compounds have shown improved cognitive function and reduced markers of neurodegeneration .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity:

  • Research Evidence : Studies have indicated that related benzodioxin derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory processes .

Data Table of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerCK1 inhibition leading to apoptosis
NeuroprotectiveModulation of oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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